molecular formula C8H16N2O2 B13067784 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one

Cat. No.: B13067784
M. Wt: 172.22 g/mol
InChI Key: LOWQPGSOHAOHSQ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes an oxazolidinone ring substituted with an aminoethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminoethyl group and an isopropyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halides, electrophiles; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in different applications depending on their functional groups and properties.

Scientific Research Applications

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminoethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
  • N,N-Diisopropylethylenediamine
  • (2-Aminoethyl)(propan-2-yl)amine

Uniqueness

5-(2-Aminoethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(2-aminoethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-6(2)10-5-7(3-4-9)12-8(10)11/h6-7H,3-5,9H2,1-2H3

InChI Key

LOWQPGSOHAOHSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)CCN

Origin of Product

United States

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